(Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Molecular and Solid State Structure Studies : Thiazolidinone derivatives have been synthesized and characterized through various spectroscopic methods and X-ray powder diffraction. For example, Rahmani et al. (2017) synthesized a compound with a similar structure and analyzed it using FT-IR, 1H and 13C NMR spectroscopy, complemented by X-ray powder diffraction and DFT studies. These studies are crucial for understanding the compound's molecular geometry, electronic structure, and intermolecular interactions, providing a foundation for further biological activity exploration Rahmani et al., 2017.
Anticancer and Antimicrobial Activities
Anticancer Activity : A range of thiazolidinone derivatives have been synthesized and evaluated for their anticancer properties. For instance, Chandrappa et al. (2009) and (2010) explored the antiproliferative activity of thiazolidinone compounds containing furan moiety against human leukemia cell lines, demonstrating the potential of these compounds in anticancer therapy. These studies indicate that certain structural features of thiazolidinone derivatives, such as the presence of electron-donating groups, play a significant role in their anticancer efficacy Chandrappa et al., 2009; Chandrappa et al., 2010.
Antimicrobial Activity : The antimicrobial properties of thiazolidinone derivatives have also been investigated, with some compounds showing promising antibacterial and antifungal activities. Aneja et al. (2011) synthesized a series of pyrazolyl-2, 4-thiazolidinediones with significant antimicrobial efficacy, highlighting the potential of thiazolidinone derivatives in developing new antimicrobial agents Aneja et al., 2011.
properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-26-13-6-8-15(16(10-13)22(24)25)17-9-7-14(27-17)11-18-19(23)21(20(28)29-18)12-4-2-3-5-12/h6-12H,2-5H2,1H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUIGXDTTBQJCP-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one |
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